

spectroscopic data of diisobutyl ketone (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-heptanone

Cat. No.: B7771132

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of Diisobutyl Ketone

Introduction: The Molecular Blueprint of Diisobutyl Ketone

Diisobutyl ketone (DIBK), systematically named 2,6-dimethylheptan-4-one, is a colorless liquid with a characteristic mild, sweet odor.^[1] With the chemical formula C₉H₁₈O and a molecular weight of 142.24 g/mol, it serves as a valuable slow-evaporating solvent in various industries, finding use in the formulation of paints, coatings, adhesives, and as an extraction agent.^{[1][2][3][4][5]} Its utility is derived from its specific physical properties, including a high boiling point (163-173 °C) and low water solubility.^{[2][6]}

For researchers, scientists, and professionals in drug development and quality control, a precise understanding of a molecule's structure is paramount. Spectroscopic analysis provides an empirical foundation for structural elucidation and purity verification. This guide offers an in-depth examination of the core spectroscopic data for diisobutyl ketone—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the spectral features and demonstrating how these techniques, when integrated, provide an unambiguous confirmation of the molecule's identity.

Infrared (IR) Spectroscopy: Identifying the Carbonyl Keystone

Principle & Application

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For diisobutyl ketone, the most telling feature is the carbonyl group (C=O), which serves as a powerful diagnostic marker.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

- **Sample Preparation:** As diisobutyl ketone is a liquid, the spectrum can be obtained directly. A single drop of the neat liquid is placed on the crystal surface of an ATR accessory or between two potassium bromide (KBr) salt plates.^[7]
- **Instrument Setup:** The spectrometer is configured to scan the mid-infrared range (typically 4000-400 cm^{-1}).
- **Background Scan:** A background spectrum is collected to account for atmospheric CO_2 and water vapor, as well as any signals from the instrument itself.
- **Sample Scan:** The sample spectrum is then recorded. The instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of diisobutyl ketone is dominated by two key regions. The most prominent feature is the intense, sharp absorption band characteristic of the carbonyl group, while the region just below 3000 cm^{-1} reveals the nature of the molecule's aliphatic framework.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
~2957	C-H (sp ³) Asymmetric Stretch	Strong	Confirms the presence of the aliphatic isobutyl side chains (CH, CH ₂ , and CH ₃ groups).
~2870	C-H (sp ³) Symmetric Stretch	Medium-Strong	Further evidence of the alkane structure.
~1711-1715	C=O Carbonyl Stretch	Very Strong, Sharp	This is the definitive peak for the ketone functional group. Its position indicates a simple, non-conjugated aliphatic ketone. ^[7]
~1468	C-H Bend (CH ₂ /CH ₃)	Medium	Characteristic bending (scissoring and asymmetric) vibrations of the alkyl groups.
~1367	C-H Bend (gem-dimethyl)	Medium	A characteristic peak often seen for isopropyl or isobutyl groups, corresponding to the symmetric bending of the two methyl groups attached to the same carbon.

The absence of broad absorption in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, distinguishing it from potential alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides detailed information about the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: A deuterated solvent, typically chloroform-d (CDCl_3), is used to dissolve the sample. The deuterium nucleus is not detected in ^1H NMR, preventing the solvent signal from overwhelming the analyte signals.
- Sample Preparation: Approximately 5-10 mg of diisobutyl ketone is dissolved in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm for calibration.
- Data Acquisition: The sample is placed in the NMR spectrometer, and data is acquired. For ^{13}C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ^{13}C isotope.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of diisobutyl ketone is highly symmetrical, reflecting the molecule's structure. We expect to see three distinct signals corresponding to the three unique proton environments.

Chemical Shift (δ , ppm) (Predicted)	Integration	Multiplicity	Assignment	Rationale
~0.92	12H	Doublet (d)	H-1, H-1', H-7, H-7'	These are the 12 protons of the four equivalent methyl groups. Each set of six is split by the single adjacent methine proton (H-2 or H-6), resulting in a doublet.
~2.14	2H	Multiplet (m)	H-2, H-6	These two equivalent methine protons are coupled to six adjacent methyl protons and two adjacent methylene protons, leading to a complex multiplet (a nonet).
~2.23	4H	Doublet (d)	H-3, H-5	These four equivalent methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are split by the

single adjacent
methine proton
(H-2 or H-6),
resulting in a
doublet.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Due to the molecule's symmetry, we expect four signals.

Chemical Shift (δ , ppm) (Predicted)	Assignment	Rationale
~214.5	C-4	The ketone carbonyl carbon, which is highly deshielded and appears far downfield, is a key identifier. ^{[8][9]}
~52.3	C-3, C-5	The two equivalent methylene carbons adjacent to the carbonyl group.
~24.6	C-2, C-6	The two equivalent methine carbons of the isobutyl groups.
~22.5	C-1, C-1', C-7, C-7'	The four equivalent methyl carbons.

Mass Spectrometry (MS): Deconstructing the Molecule

Principle & Application

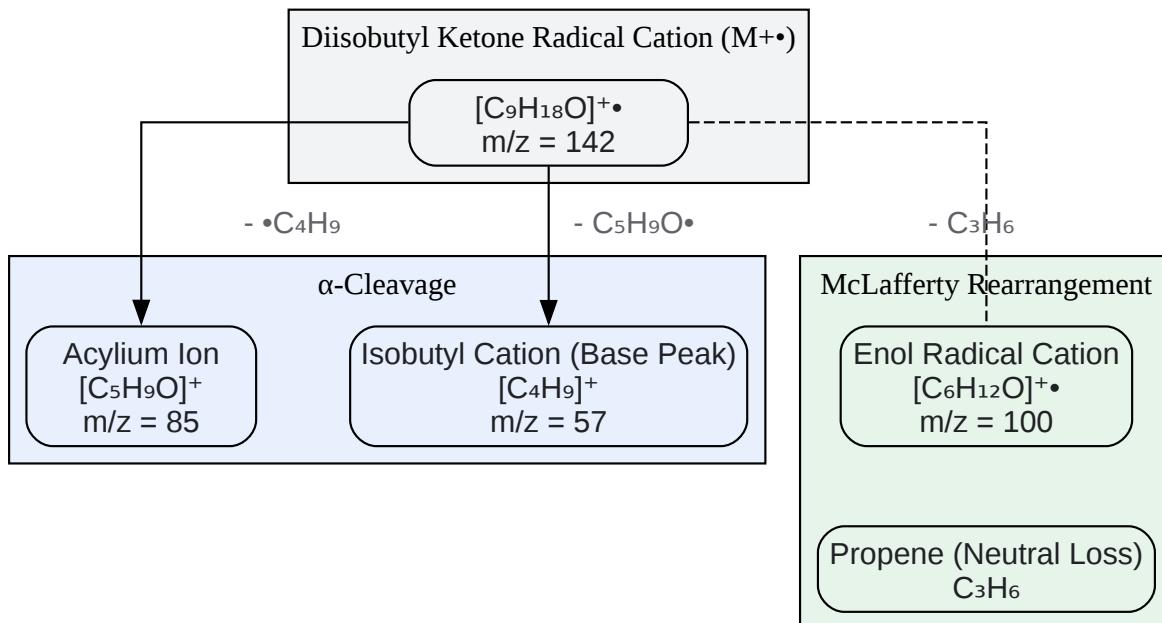
Electron Ionization Mass Spectrometry (EI-MS) bombards the analyte with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.^[10] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a

fragmentation pattern that acts as a molecular fingerprint. This pattern is crucial for confirming the molecular weight and deducing structural components.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** A small amount of the liquid sample is introduced into the instrument, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are passed through a beam of high-energy electrons, leading to the ejection of an electron from the molecule to form a radical cation, known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
- **Analysis:** The positively charged ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation: Fragmentation Pathways

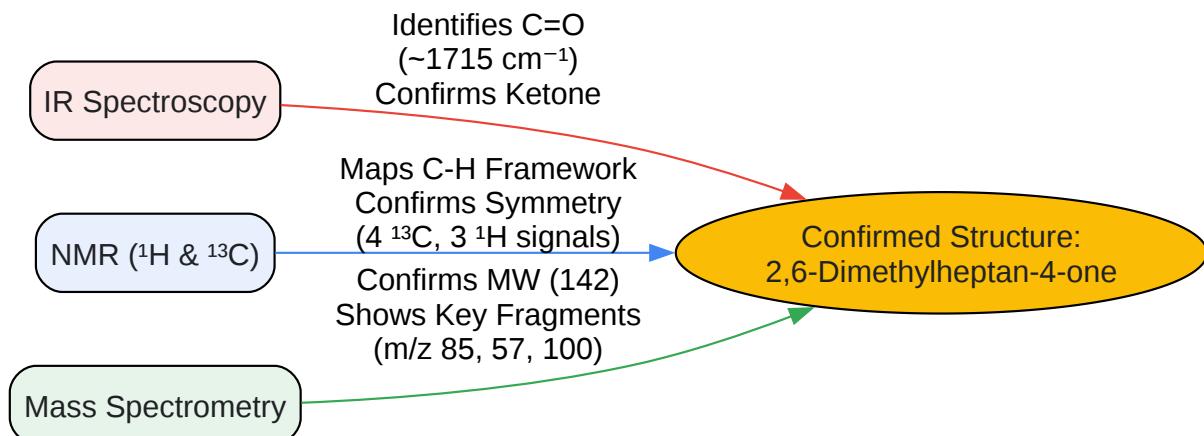

The mass spectrum of diisobutyl ketone shows a distinct molecular ion peak and several characteristic fragment ions resulting from predictable cleavage patterns.[\[11\]](#)

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
142	Moderate	$[\text{C}_9\text{H}_{18}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
100	Moderate	$[\text{C}_6\text{H}_{12}\text{O}]^{+\bullet}$	McLafferty Rearrangement
85	Strong	$[\text{C}_5\text{H}_9\text{O}]^+$	α -Cleavage
57	Very Strong (Base Peak)	$[\text{C}_4\text{H}_9]^+$	α -Cleavage
43	Strong	$[\text{C}_3\text{H}_7]^+$	Secondary Fragmentation

Key Fragmentation Mechanisms

- α -Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for ketones.[12][13] The bond between the carbonyl carbon and an adjacent carbon (the α -carbon) breaks. For diisobutyl ketone, this results in the loss of an isobutyl radical (mass 57) to form a stable acylium ion at m/z 85. The charge can also be retained by the isobutyl fragment, forming the isobutyl cation at m/z 57, which is the most stable carbocation and thus the base peak.
- McLafferty Rearrangement: This rearrangement occurs in ketones that possess a γ -hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[14][15] Diisobutyl ketone meets this requirement. The reaction involves the transfer of a γ -hydrogen to the carbonyl oxygen, followed by the cleavage of the α - β bond. This results in the elimination of a neutral alkene (propene, mass 42) and the formation of a radical cation at m/z 100.

Diagram: Key Fragmentation Pathways of Diisobutyl Ketone


[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for diisobutyl ketone in EI-MS.

Integrated Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods to build a self-validating conclusion.

Diagram: Integrated Spectroscopic Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: Logical flow of data integration from different spectroscopic methods.

- IR spectroscopy provides the initial, rapid confirmation of the key ketone functional group.
- Mass spectrometry confirms the correct molecular weight (142 amu) and provides puzzle pieces corresponding to the isobutyl and acylium substructures.
- NMR spectroscopy serves as the ultimate arbiter of connectivity. The ^{¹³}C NMR confirms the presence of exactly four unique carbon environments, and the ^¹H NMR, with its specific splitting patterns and integrations, definitively establishes the symmetrical arrangement of the two isobutyl groups around the central carbonyl, locking the puzzle pieces from MS into place.

Conclusion

The spectroscopic profile of diisobutyl ketone is a textbook example of molecular characterization. The strong carbonyl stretch in the IR, the elegant symmetry in the NMR spectra, and the predictable fragmentation patterns in the mass spectrum all converge to provide an unambiguous and robust confirmation of its structure as 2,6-dimethylheptan-4-one. For scientists in applied and research fields, mastering the interpretation of this data is essential for ensuring material purity, verifying reaction outcomes, and maintaining the rigorous standards of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisobutyl ketone for synthesis 108-83-8 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. High Quality Diisobutyl Ketone(DIBK) CAS 108-83-8 - SINOCHEM [sinocheme.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. www1.udel.edu [www1.udel.edu]
- 11. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [spectroscopic data of diisobutyl ketone (IR, NMR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771132#spectroscopic-data-of-diisobutyl-ketone-ir-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com